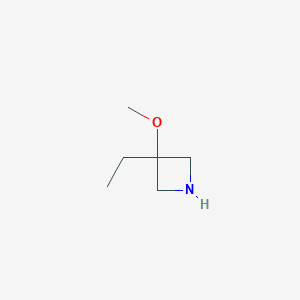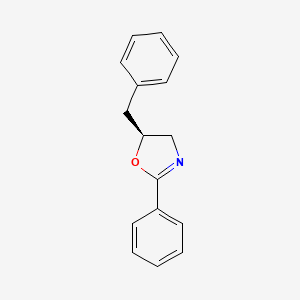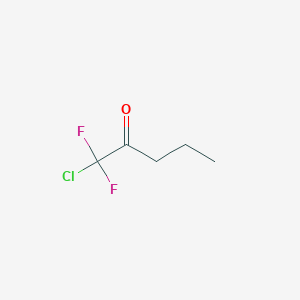
1-Chloro-1,1-difluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-difluoropentan-2-one is a halogenated organic compound with the molecular formula C5H7ClF2O
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoropentan-2-one can be synthesized through the fluorination of 1-chloropentan-2-one using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the fluorination process is carried out continuously. The process is optimized to minimize by-products and maximize the purity of the final product. The use of advanced catalysts and reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1-difluoropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1,1-difluoropentan-2-one.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions, under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 1,1-Difluoropentan-2-one.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-Chloro-1,1-difluoropentan-2-one has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-difluoropentan-2-one involves its interaction with molecular targets through its electrophilic chlorine and fluorine atoms. These interactions can lead to the inhibition of enzymes or modification of biomolecules, affecting various biochemical pathways. The compound’s ability to undergo substitution and other reactions makes it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
1-Chloro-1,1-difluoroethane: A simpler compound with similar halogenation but different reactivity and applications.
1-Chloro-1,1,2-trifluoroethane: Another halogenated compound with distinct chemical properties and uses.
Uniqueness: 1-Chloro-1,1-difluoropentan-2-one is unique due to its specific molecular structure, which provides a balance of reactivity and stability. Its ability to undergo various chemical reactions while maintaining its integrity makes it valuable in research and industrial applications.
Properties
CAS No. |
6301-95-7 |
|---|---|
Molecular Formula |
C5H7ClF2O |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
1-chloro-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
BTPQMMIQQIDQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


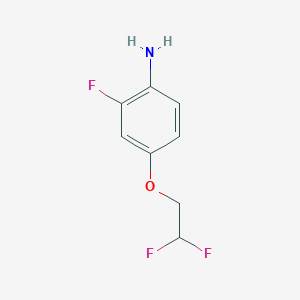

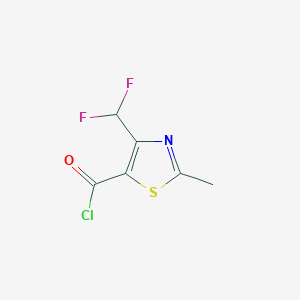

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

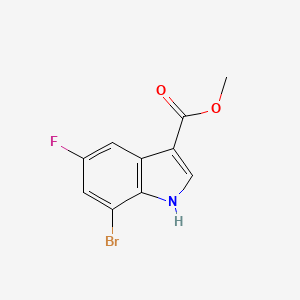
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)




